4-Amino-3-(tert-butyl)benzaldehyde

Catalog No.
S13525609
CAS No.
M.F
C11H15NO
M. Wt
177.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3-(tert-butyl)benzaldehyde

Product Name

4-Amino-3-(tert-butyl)benzaldehyde

IUPAC Name

4-amino-3-tert-butylbenzaldehyde

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

InChI

InChI=1S/C11H15NO/c1-11(2,3)9-6-8(7-13)4-5-10(9)12/h4-7H,12H2,1-3H3

InChI Key

KAVDWDYZOMBEKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C=O)N

4-Amino-3-(tert-butyl)benzaldehyde, with the chemical formula C11H15NOC_{11}H_{15}NO and CAS number 137345918, is an aromatic compound characterized by the presence of an amino group and a tert-butyl group attached to a benzaldehyde moiety. This compound features a molecular weight of 179.25 g/mol and is known for its distinctive structural properties, which include a benzene ring with substituents that influence its reactivity and biological activity.

Typical of aldehydes and amines. Key reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or amines.
  • Condensation Reactions: It can react with amines to form imines or Schiff bases under acidic or basic conditions.
  • Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Research indicates that 4-Amino-3-(tert-butyl)benzaldehyde exhibits notable biological activities. It has been studied for its potential as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can have implications for treating neurodegenerative diseases such as Alzheimer's disease. Additionally, derivatives of this compound have shown antioxidant properties, making them potential candidates for further pharmacological development .

Several synthesis methods exist for producing 4-Amino-3-(tert-butyl)benzaldehyde, including:

  • Direct Amination: A common method involves the direct amination of 3-(tert-butyl)benzaldehyde using ammonia or primary amines under suitable catalytic conditions.
  • Reduction of Nitro Compounds: Starting from 4-nitro-3-(tert-butyl)benzaldehyde, reduction using catalytic hydrogenation can yield the desired amino compound.
  • Benzylamine Derivatives: Another approach involves reacting benzylamine derivatives with tert-butyl groups followed by oxidation to form the aldehyde.

4-Amino-3-(tert-butyl)benzaldehyde finds applications in various fields:

  • Pharmaceutical Industry: Its derivatives are explored as potential drugs due to their biological activity against cholinesterases.
  • Chemical Synthesis: It serves as an intermediate in organic synthesis, particularly in creating more complex molecules for research and industrial applications.
  • Material Science: The compound may be utilized in developing polymers or materials with specific functional properties due to its reactive functional groups.

Interaction studies involving 4-Amino-3-(tert-butyl)benzaldehyde focus primarily on its enzymatic interactions. For instance, studies have demonstrated that it can act as a competitive inhibitor for acetylcholinesterase, affecting enzyme kinetics and potentially influencing therapeutic strategies for neurodegenerative disorders . Investigations into its binding affinity and interaction mechanisms are ongoing to better understand its pharmacological potential.

Several compounds share structural similarities with 4-Amino-3-(tert-butyl)benzaldehyde. Here are a few notable examples:

Compound NameCAS NumberSimilarity IndexUnique Features
4-Amino-2,6-di-tert-butylphenol17610-00-31.00Exhibits antioxidant properties
3-tert-Butylbenzaldehyde23039-28-30.96Lacks amino functionality
2-Amino-5-tert-butylphenol34246-57-60.96Known for its use in dyes and pigments
4-Nitro-3-(tert-butyl)benzaldehyde20034-50-80.90Precursor for various synthetic pathways

These compounds highlight the unique characteristics of 4-Amino-3-(tert-butyl)benzaldehyde, particularly its amino functionality which enhances its biological activity compared to others lacking such features.

4-Amino-3-(tert-butyl)benzaldehyde is systematically named according to IUPAC guidelines as 4-amino-3-(2-methylpropan-2-yl)benzaldehyde. Its molecular formula is C₁₁H₁₅NO, derived from the benzaldehyde backbone (C₇H₆O) modified with a tert-butyl group (C₄H₉) and an amino group (NH₂). The molecular weight calculates to 177.24 g/mol, consistent with the addition of these substituents.

The compound’s structure features a benzene ring with three distinct functional groups:

  • An aldehyde group (-CHO) at position 1, providing electrophilic reactivity.
  • A tert-butyl group (-C(CH₃)₃) at position 3, introducing steric hindrance and lipophilic character.
  • An amino group (-NH₂) at position 4, offering nucleophilic and hydrogen-bonding capabilities.

The tert-butyl group’s bulkiness stabilizes the molecule against steric strain in planar aromatic systems, while the electron-donating amino group influences the electronic distribution of the ring, modulating reactivity at the aldehyde site.

Historical Context and Discovery

The synthesis of tert-butyl-substituted benzaldehyde derivatives emerged in the mid-20th century alongside advancements in Friedel-Crafts alkylation and directed ortho-metalation strategies. While the exact discovery timeline of 4-amino-3-(tert-butyl)benzaldehyde remains undocumented in publicly available literature, its structural analogs—such as 4-(bis(4-(3,6-di-tert-butylcarbazol-9-yl)phenyl)amino)benzaldehyde—highlight the tert-butyl group’s role in enhancing thermal stability and solubility in nonpolar media.

The tert-butyl group’s incorporation into aromatic systems gained prominence in the 1980s for designing ligands in asymmetric catalysis and photostable polymers. The amino-aldehyde motif, as seen in this compound, likely originated from Schiff base chemistry, where such intermediates are pivotal in synthesizing imines for coordination complexes.

Significance in Contemporary Organic Chemistry Research

In modern research, 4-amino-3-(tert-butyl)benzaldehyde serves as a multifunctional building block due to its reactive aldehyde and amino groups. Key applications include:

  • Schiff Base Formation: The aldehyde reacts with primary amines to form imines, which are foundational in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
  • Polymer Synthesis: The tert-butyl group improves solubility during polymerization, aiding the creation of high-molecular-weight polymers for optoelectronics.
  • Pharmaceutical Intermediates: The amino group facilitates functionalization into amides or ureas, common motifs in drug discovery.

Comparative studies of tert-butyl-substituted benzaldehydes, such as 4-(tert-butyl)-N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)benzamide, demonstrate enhanced metabolic stability in bioactive molecules, underscoring this compound’s potential in medicinal chemistry.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

177.115364102 g/mol

Monoisotopic Mass

177.115364102 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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